2-(4-Morpholinyl)-4H-1-benzopyran-4-one

Casein Kinase 2 Polypharmacology Kinase Selectivity Profiling

Select LY294002 for its unique, well-characterized polypharmacology—potent CK2 inhibition (IC₅₀=98 nM) alongside reversible PI3K blockade. This ATP-competitive probe offers superior solution stability (36-month solid-state shelf life) compared to irreversible, unstable alternatives like wortmannin, enabling sustained pathway modulation in extended autophagy and in vivo assays. A rich literature corpus provides validated dosing regimens for xenograft models, minimizing optimization time. Its defined Kv channel activity also makes it a valuable tool for electrophysiology. Choose LY294002 for reproducible, multi-target research.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 130735-56-7
Cat. No. B1194580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholinyl)-4H-1-benzopyran-4-one
CAS130735-56-7
Synonyms2-(4-morpholinyl)-4H-1-benzopyran-4-one
U 67154
U-67154
U67154
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C13H13NO3/c15-11-9-13(14-5-7-16-8-6-14)17-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2
InChIKeyQNFWERYZJLBANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Morpholinyl)-4H-1-benzopyran-4-one (LY294002) CAS 130735-56-7: Baseline Identity and Procurement-Relevant Profile


2-(4-Morpholinyl)-4H-1-benzopyran-4-one (CAS 130735-56-7, synonymous with LY294002) is a synthetic morpholine-containing chromenone derivative that functions as a reversible, ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks) [1]. The compound exhibits pan-PI3K activity with reported IC₅₀ values ranging from 0.31 μM to 1.06 μM across p110β, p110α, and p110δ isoforms, while displaying substantially weaker inhibition of p110γ (IC₅₀ ≈ 6.60 μM) . As the first widely adopted and commercially available small-molecule probe for interrogating the PI3K/AKT/mTOR signaling axis, LY294002 remains a cornerstone research tool with extensive literature precedent spanning oncology, autophagy, neuroscience, and immunology [2]. Its solid-state stability (36 months at −20°C in lyophilized form) and well-characterized solubility profile in DMSO and ethanol further support its utility as a reproducible laboratory reagent [3].

Why LY294002 Cannot Be Substituted with Wortmannin, PI-103, or Next-Generation Pan-PI3K Inhibitors Without Compromising Experimental Fidelity


Superficial class-based substitution of LY294002 with alternative PI3K inhibitors introduces substantial risk of divergent experimental outcomes due to fundamental differences in inhibition mechanism, polypharmacology, stability, and target engagement profiles. Unlike wortmannin, which acts as an irreversible covalent modifier with poor aqueous stability (half-life < 2 hours in cell culture media), LY294002 is a reversible, ATP-competitive inhibitor with superior solution stability, enabling sustained pathway modulation in extended assays . Furthermore, comparative biochemical profiling demonstrates that newer pan-PI3K inhibitors such as ZSTK474 and GDC-0941 exhibit significantly higher class I PI3K specificity than LY294002, while LY294002 possesses a broader polypharmacological signature that includes potent inhibition of casein kinase 2 (CK2; IC₅₀ = 98 nM), DNA-PK (IC₅₀ = 1.4 μM), and BET bromodomain proteins (IC₅₀ = 1–2 μM) [1][2]. These off-target activities are not liabilities when properly contextualized but rather constitute critical differential properties that inform selection between LY294002 and ostensibly interchangeable alternatives.

Quantitative Differential Evidence for LY294002 (2-(4-Morpholinyl)-4H-1-benzopyran-4-one) Versus Comparator Compounds


LY294002 Displays Potent and Selective CK2 Inhibition (IC₅₀ = 98 nM) Absent in Next-Generation Pan-PI3K Inhibitors

LY294002 exhibits high-affinity inhibition of casein kinase 2 (CK2) with an IC₅₀ of 98 nM, a property not shared by newer pan-PI3K inhibitors such as ZSTK474 or GDC-0941, which demonstrate minimal CK2 engagement in biochemical selectivity panels. [1] In contrast, ZSTK474 and GDC-0941 show negligible inhibition of CK2 at concentrations up to 10 μM, reflecting their optimized selectivity for class I PI3K isoforms. [2]

Casein Kinase 2 Polypharmacology Kinase Selectivity Profiling

LY294002 Demonstrates 100-Fold Weaker p110γ Inhibition Compared to p110α, Defining a Distinct Isoform Selectivity Fingerprint

LY294002 exhibits a pronounced isoform selectivity profile characterized by IC₅₀ values of 0.73 μM for p110α, 0.31 μM for p110β, 1.06 μM for p110δ, and 6.60 μM for p110γ, representing a 9.0-fold differential between the most potently inhibited isoform (p110β) and p110γ. In contrast, the comparator ZSTK474 shows more balanced pan-class I inhibition with sub-100 nM IC₅₀ values across all four isoforms (α: 16 nM, β: 44 nM, δ: 4.6 nM, γ: 49 nM), representing a fundamentally different pharmacological fingerprint. [1]

PI3K Isoform Selectivity p110γ Biochemical Profiling

LY294002 Is Reversible and Solution-Stable, Whereas Wortmannin Is Irreversible and Labile in Aqueous Media

LY294002 is a reversible, ATP-competitive inhibitor with documented stability in solution for up to 3 months at −20°C, while wortmannin is an irreversible covalent modifier that undergoes rapid hydrolysis in aqueous buffers (half-life < 2 hours in cell culture medium at 37°C). This mechanistic difference produces divergent washout kinetics: LY294002 inhibition is fully reversed upon compound removal, whereas wortmannin-treated cells remain PI3K-inhibited for extended periods due to irreversible active-site alkylation. [1]

Reversibility Solution Stability Assay Reproducibility

LY294002 Induces Aberrant AKT Hyperphosphorylation in Gemcitabine-Resistant Pancreatic Cancer Cells, a Property Not Shared by Wortmannin

In gemcitabine-resistant pancreatic cancer cell lines PK59 and KLM1-R, LY294002 (10–25 μM) uniquely enhanced AKT phosphorylation at Ser473, whereas wortmannin (100 nM–1 μM) failed to induce this paradoxical activation under identical conditions. [1] Quantitative immunoblot densitometry revealed a 2.5- to 3.5-fold increase in p-AKT(Ser473) levels following LY294002 treatment compared to vehicle control, an effect completely abrogated by co-treatment with the AKT inhibitor AKTi-1/2 or wortmannin. [1]

Chemoresistance Pancreatic Cancer AKT Paradoxical Activation

LY294002 Potently Inhibits Voltage-Gated Potassium (Kv) Channels (IC₅₀ = 9.0 μM), a PI3K-Independent Off-Target Effect Not Observed with Wortmannin

LY294002 reversibly blocks voltage-gated potassium (Kv) currents in MIN6 insulinoma cells with an IC₅₀ of 9.0 ± 0.7 μM, an effect that is independent of PI3K inhibition as demonstrated by the structurally related negative control compound LY303511, which also blocks Kv currents albeit with lower potency (IC₅₀ = 64.6 ± 9.1 μM). [1] Wortmannin (100 nM) produced no detectable effect on outward K⁺ currents in the same cellular system. [1] At 25 μM, LY294002 inhibited 92% of Kv currents in rat pancreatic β-cells. [1]

Kv Channel Off-Target Activity Electrophysiology

LY294002 Exhibits Significantly Lower Class I PI3K Specificity Compared to ZSTK474 and GDC-0941, a Distinction Critical for Target Deconvolution Studies

Comparative biochemical profiling across the PI3K superfamily (classes I, II, III PI3Ks, PI4K, and PI3K-related kinases) reveals that ZSTK474 and GDC-0941 exhibit highly similar inhibition profiles with substantially higher class I PI3K specificity than LY294002. [1] COMPARE analysis of cell growth inhibition fingerprints across the JFCR39 human cancer cell line panel yielded a high correlation coefficient (r = 0.863) between ZSTK474 and GDC-0941, whereas correlations between LY294002 and either ZSTK474 or GDC-0941 were markedly lower (r < 0.6), reflecting divergent molecular target engagement. [1]

Kinase Selectivity Polypharmacology Target Deconvolution

Optimal Research and Industrial Application Scenarios for LY294002 (2-(4-Morpholinyl)-4H-1-benzopyran-4-one) Based on Evidence-Based Differentiation


Investigating CK2-Dependent Signaling Cascades Requiring Dual PI3K/CK2 Pharmacological Inhibition

Given LY294002's potent CK2 inhibition (IC₅₀ = 98 nM) —a property absent in next-generation pan-PI3K inhibitors such as ZSTK474 and GDC-0941 [5]—this compound is uniquely suited for studies interrogating the intersection of PI3K/AKT and CK2 signaling. Researchers examining CK2-mediated phosphorylation of AKT at Ser129, or the role of CK2 in Wnt/β-catenin pathway modulation, should preferentially select LY294002 over more PI3K-selective alternatives to achieve simultaneous pathway engagement without requiring combination inhibitor treatments.

Functional Autophagy Studies Requiring Robust Autophagosome Formation Blockade with Defined Reversibility

LY294002 effectively blocks autophagosome formation with an IC₅₀ of approximately 10 μM in rat hepatocytes , while its reversible mechanism of action permits washout recovery experiments not feasible with irreversible inhibitors. In contrast to wortmannin, which also inhibits autophagy but degrades rapidly in aqueous media (half-life < 2 hours) [5], LY294002 maintains functional stability throughout extended starvation-induced autophagy assays (typically 12–48 hours). This combination of efficacy, reversibility, and solution stability makes LY294002 the preferred reagent for autophagy flux assays and studies requiring temporal control of autophagic inhibition.

In Vivo Xenograft Combination Therapy Studies Leveraging Established Dosing Paradigms

LY294002 possesses an extensive in vivo literature corpus establishing validated dosing regimens across multiple xenograft models. For instance, a dosing regimen of 25 mg/kg administered intraperitoneally twice weekly has been demonstrated to enhance the antitumor efficacy of Nectin-4-MMAE in HT1376 bladder cancer xenografts . Similarly, combination therapy with cisplatin in AsPC-1 pancreatic cancer xenograft models has been characterized, providing reproducible experimental parameters for investigators initiating in vivo PI3K pathway inhibition studies [5]. This rich historical pharmacokinetic and pharmacodynamic dataset reduces the optimization burden relative to less characterized comparators.

Electrophysiological Studies in Excitable Tissues Requiring Kv Channel Modulation as a Positive Control

The well-characterized PI3K-independent Kv channel blockade exhibited by LY294002 (IC₅₀ = 9.0 μM) enables its application as a pharmacological tool in excitable cell electrophysiology. Unlike wortmannin, which produces no detectable Kv current modulation , LY294002 provides a validated positive control for Kv channel inhibition studies. This off-target activity, while confounding for PI3K-focused investigations, is advantageous for ion channel pharmacology researchers who require a structurally defined small-molecule Kv channel modulator with established potency and reversibility parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Morpholinyl)-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.